6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid
Description
6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid (CAS 374697-97-9) is a chromene-derived carboxylic acid with a molecular formula of C₁₆H₁₃NO₅S and a molecular weight of 331.34 g/mol . Its structure features a chromene backbone substituted with ethyl, hydroxy, and 4-methylthiazol-2-yl groups. Predicted physicochemical properties include a density of 1.507±0.06 g/cm³, boiling point of 529.6±60.0°C, and pKa of 1.42±0.20, suggesting moderate hydrophilicity due to the carboxylic acid moiety . The compound’s structural complexity, including the thiazole ring, may confer unique electronic and steric properties relevant to biological interactions.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-3-8-4-9-11(5-10(8)18)22-14(16(20)21)12(13(9)19)15-17-7(2)6-23-15/h4-6,18H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGDGIBMAMLUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC(=CS3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance the reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of catalysts, precise temperature control, and continuous monitoring of the reaction process. The choice of solvents and reagents would also be critical to ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. For example:
This reaction is pivotal for enhancing lipophilicity in drug design.
| Alcohol (R-OH) | Reagent | Yield | Application |
|---|---|---|---|
| Methanol | DCC/DMAP | 78% | Prodrug synthesis |
| Ethanol | HSO | 65% | Bioavailability studies |
Nucleophilic Substitution
The 7-hydroxyl group participates in alkylation and acylation:
Example : Reaction with ethyl bromoacetate forms a glycoconjugate for targeted delivery systems.
| Electrophile (R-X) | Base | Conditions | Product Stability |
|---|---|---|---|
| Ethyl bromoacetate | KCO | Reflux, DMF | Stable (T = 142°C) |
| Acetyl chloride | Pyridine | RT, 24 hr | Hydrolysis-prone |
Electrophilic Aromatic Substitution
The 4-methylthiazole moiety undergoes halogenation and nitration. Bromination at the 5-position of the thiazole ring has been reported:
| Reagent | Position | Yield | Biological Activity |
|---|---|---|---|
| Br/FeCl | C-5 | 62% | Enhanced cytotoxicity (IC = 8.2 μM vs. HepG2) |
| HNO/HSO | C-5 | 45% | Reduced activity |
Oxidation and Reduction
The chromene core undergoes redox reactions:
-
Oxidation : The 4-oxo group stabilizes the conjugated system, limiting further oxidation under mild conditions.
-
Reduction : NaBH selectively reduces the chromene double bond, forming a dihydro derivative (confirmed via H-NMR) .
Thermal Decarboxylation
Heating above 200°C induces decarboxylation, generating a CO-free chromene-thiazole scaffold:
Cyclocondensation with Amines
Reaction with hydrazine forms pyrazole hybrids:
| Amine | Catalyst | Product | Anticancer Activity (IC) |
|---|---|---|---|
| Hydrazine hydrate | AcOH | Pyrazole-chromene-thiazole | 12.4 μM (MCF-7) |
| Phenylhydrazine | EtOH | Phenyl-substituted analog | 18.9 μM (A549) |
Metal Complexation
The compound acts as a polydentate ligand, coordinating transition metals via:
-
Carboxylic oxygen
-
Chromene carbonyl
-
Thiazole nitrogen
Example : Cu(II) complexes exhibit enhanced DNA intercalation (binding constant M) .
Comparative Reactivity with Analogues
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties :
- Anticancer Activity :
- Anti-inflammatory Effects :
Application in Drug Development
The unique structure of 6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-y) allows for modifications that can enhance its pharmacological properties. Case studies have highlighted its use as a lead compound in the synthesis of more potent derivatives targeting specific diseases.
Case Study: Anticancer Agent Development
A recent study explored the synthesis of various analogs based on this compound to improve its efficacy against breast cancer cells. The modified compounds showed enhanced cytotoxicity compared to the parent compound, demonstrating the potential for developing targeted therapies .
Data Table: Biological Activities Summary
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolyl Substituents
[6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-aminohexanoate (CAS 919741-66-5)
- Molecular Formula : C₂₁H₂₄N₂O₄S
- Molecular Weight : 400.5 g/mol
- Key Features: This ester derivative replaces the carboxylic acid group of the parent compound with a 6-aminohexanoate chain. The aminohexanoate group may act as a prodrug moiety, enabling targeted release of the active carboxylic acid form .
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)
- Key Features : A thiazolyl-containing anti-herpetic agent with a sulfonamide and pyridinylphenyl acetamide backbone. Unlike the chromene core of the target compound, Pritelivir’s structure emphasizes flexibility and hydrogen-bonding capacity, contributing to its antiviral activity against herpes simplex virus .
6-Chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide (CAS 866245-44-5)
- Molecular Formula : C₁₇H₁₃ClN₄O₃S₂
- Key Features : This chromene derivative substitutes the hydroxy group with chlorine and replaces the thiazolyl group with a thiadiazolyl-sulfanyl moiety. The electron-withdrawing chlorine and bulkier thiadiazole ring may reduce solubility compared to the target compound, while enhancing electrophilic reactivity .
Comparative Data Table
Key Structural and Functional Differences
Core Structure: The target compound’s chromene core contrasts with Pritelivir’s acetamide backbone and ’s pyrido-pyrimidinone derivatives. Chromenes often exhibit planar aromatic systems, influencing DNA intercalation or enzyme inhibition .
Substituent Effects :
- The carboxylic acid group in the target compound enhances aqueous solubility compared to ester () or amide () derivatives.
- Thiazolyl vs. Thiadiazolyl : Thiadiazole rings () introduce additional nitrogen atoms, altering electronic distribution and binding affinity compared to thiazolyl groups.
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (331.34 g/mol) may favor better absorption than its ester derivative (400.5 g/mol) or Pritelivir (431.52 g/mol) .
Biological Activity
6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry. This compound is part of the chromene family, which is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
The molecular formula of this compound is with a molecular weight of 331.35 g/mol. The structure features a chromene backbone substituted with hydroxyl and thiazole groups, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N O₅S |
| Molecular Weight | 331.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 170466-84-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and chromene moieties. For instance, the presence of the thiazole ring has been linked to enhanced cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that derivatives of this compound exhibit significant growth inhibition in cancer cells such as A431 and HT29, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
The biological activity of 6-ethyl-7-hydroxy derivatives is primarily attributed to their ability to interact with specific cellular targets. Research indicates that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as Bcl-2 and monoamine oxidase B (MAO-B) . The structure–activity relationship (SAR) studies suggest that modifications on the thiazole and chromene rings can significantly alter their potency.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. The hydroxyl group at position 7 plays a crucial role in enhancing its radical-scavenging ability, contributing to its protective effects against oxidative stress-related diseases .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Antioxidant Activity Assessment
Q & A
Q. What synthetic strategies are optimal for preparing 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid?
Methodological Answer: Synthesis of chromene-thiazole hybrids typically involves cyclocondensation or multicomponent reactions. For example, analogous chromene derivatives are synthesized via refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with thiazole precursors in acetic acid (3–5 hours) . For the target compound, a modified approach could use 4-hydroxy-2-oxo-2H-chromene derivatives as starting materials, followed by alkylation (to introduce the ethyl group) and coupling with 4-methyl-1,3-thiazol-2-amine. Purification via silica gel column chromatography (n-hexane/ethyl acetate, 8:2) is recommended to isolate intermediates .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer: Key characterization steps include:
- IR Spectroscopy : Identify C=O (chromen-4-one at ~1700 cm⁻¹), -OH (broad peak at ~3200 cm⁻¹), and thiazole C=N (1650–1600 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), aromatic protons (δ 6.8–8.2 ppm), and thiazole protons (δ 7.2–7.5 ppm) .
- ¹³C NMR : Chromen-4-one carbonyl (δ ~180 ppm), carboxylic acid (δ ~170 ppm), and thiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry : High-resolution LC-MS to confirm molecular ion peaks and fragmentation patterns .
Q. What solvent systems are suitable for solubility testing in biological assays?
Methodological Answer: Due to the carboxylic acid and hydroxyl groups, polar aprotic solvents like DMF or DMSO are ideal for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). If precipitation occurs, consider co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation : Replace the ethyl group with longer alkyl chains (e.g., propyl, isopropyl) to assess hydrophobicity effects. Use Heck coupling or Suzuki-Miyaura reactions for functionalization .
- Thiazole Modification : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the thiazole ring to enhance electrophilicity. Synthesize analogs via mercaptoacetic acid-mediated cyclization .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays. Compare IC₅₀ values to establish SAR trends .
Q. How can computational methods predict metabolic stability?
Methodological Answer:
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. The carboxylic acid group is prone to glucuronidation, while the thiazole ring may undergo oxidation .
- Docking Studies : Perform molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Prioritize analogs with lower binding affinity to metabolic enzymes .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities like unreacted thiazole precursors can skew results .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature). For example, inconsistent enzyme inhibition may arise from variations in buffer ionic strength .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
